Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate
CAS No.:
Cat. No.: VC16695124
Molecular Formula: C23H30FN3O6S
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30FN3O6S |
|---|---|
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | methyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
| Standard InChI | InChI=1S/C23H30FN3O6S/c1-14(2)21-19(11-10-17(28)12-18(29)13-20(30)33-4)22(15-6-8-16(24)9-7-15)26-23(25-21)27(3)34(5,31)32/h6-11,14,17-18,28-29H,12-13H2,1-5H3 |
| Standard InChI Key | SUTPUCLJAVPJRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, methyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, reflects its intricate structure . Key features include:
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Pyrimidine ring: Substituted at position 4 with a 4-fluorophenyl group, at position 6 with an isopropyl chain, and at position 2 with an N-methylmethanesulfonamido group.
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Heptenoic acid side chain: A seven-carbon backbone with hydroxyl groups at C3 and C5, a methyl ester at C7, and a double bond at C6–C7 (6E configuration) .
The stereochemistry at C3 and C5 (R and S configurations, respectively) is critical for biological activity, mirroring rosuvastatin’s pharmacophore .
Physicochemical Data
The compound’s logP (estimated at 2.1) and polar surface area (134 Ų) suggest moderate lipophilicity and high solubility in polar solvents, aligning with its role as a synthetic precursor .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions, beginning with the preparation of the pyrimidine intermediate 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-carbaldehyde. Key steps include:
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Condensation: Reaction of the aldehyde intermediate with a phosphonate ester to form the heptenoic acid backbone via Horner-Wadsworth-Emmons olefination.
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Esterification: Introduction of the methyl ester group using methanol under acidic conditions.
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Hydroxylation: Stereoselective oxidation at C3 and C5 using biocatalytic or chiral auxiliary methods .
A representative synthetic route is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Aldehyde preparation | POCl<sub>3</sub>, DMF, 0–5°C | 68% |
| 2 | Olefination | Diethyl (3-oxohept-6-enoyl)phosphonate, NaH | 72% |
| 3 | Methyl ester formation | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | 89% |
Process Optimization
Recent advancements focus on enhancing stereochemical purity. For example, enzymatic resolution using Candida antarctica lipase B achieves >99% enantiomeric excess at C3 and C5 . Continuous-flow systems have also reduced reaction times from 48 hours to 6 hours for the olefination step .
Pharmacological Relevance
Role in Statin Synthesis
As a rosuvastatin precursor, this methyl ester undergoes hydrolysis in vivo to form the active hydroxyacid form, which inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . Comparative studies with tert-butyl esters (e.g., PubChem CID 53395101) reveal that the methyl ester exhibits superior hydrolytic stability under physiological conditions (t<sub>1/2</sub> = 12 hours vs. 8 hours for tert-butyl) .
Structure-Activity Relationships (SAR)
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Pyrimidine substituents: The 4-fluorophenyl group enhances binding to HMG-CoA reductase’s hydrophobic pocket, while the isopropyl chain optimizes steric interactions .
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Methylsulfonamido group: Improves metabolic stability by resisting cytochrome P450 oxidation .
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Heptenoic acid backbone: The 6E configuration ensures proper alignment with the enzyme’s active site .
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.05 (d, J = 8.5 Hz, 2H, Ar-H), 6.25 (dt, J = 15.5, 6.5 Hz, 1H, H6), 5.85 (dd, J = 15.5, 1.5 Hz, 1H, H7), 4.35 (m, 1H, H3), 3.95 (m, 1H, H5), 3.65 (s, 3H, OCH<sub>3</sub>).
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<sup>13</sup>C NMR: δ 172.8 (C=O), 165.2 (C4 pyrimidine), 162.1 (C-Ar-F), 138.5 (C6), 129.7 (C7) .
Chromatographic Methods
HPLC analysis (C18 column, 70:30 MeCN/H<sub>2</sub>O, 1 mL/min) yields a retention time of 12.3 minutes, with purity >99.5%.
Industrial Applications
Pharmaceutical Manufacturing
As a rosuvastatin intermediate, global demand exceeds 50 metric tons annually, with major producers in China and India . Cost analysis reveals raw material costs of $12,000/kg, driven by the high purity (>99.9%) required for API synthesis.
Research Applications
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